N1,N1-dimethylcyclopentane-1,3-diamine
Description
N1,N1-Dimethylcyclopentane-1,3-diamine is a cyclic diamine featuring a cyclopentane backbone with dimethylamine groups at the 1- and 3-positions. Its molecular formula is C₇H₁₆N₂ (molar mass: 128.22 g/mol) . The compound exists as stereoisomers, with the rac-(1R,3S)-cis configuration (CAS: 1675200-58-4) being commercially available, albeit discontinued . The cyclopentane ring introduces conformational rigidity, distinguishing it from linear or aromatic diamines. This structural feature impacts its solubility, stability, and interactions in biological or synthetic systems.
Properties
IUPAC Name |
3-N,3-N-dimethylcyclopentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFHDQYKCAVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylcyclopentane-1,3-diamine typically involves the reaction of 1,3-cyclopentanediamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylcyclopentane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N1-dimethyl-1,3-cyclopentanedione, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N1,N1-dimethylcyclopentane-1,3-diamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used as an intermediate in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1,N1-dimethylcyclopentane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N1,N1-dimethylcyclopentane-1,3-diamine and its analogs:
Key Differences in Physicochemical Properties
- Solubility: Linear diamines (e.g., N1,N1-dimethylpropane-1,3-diamine) exhibit higher aqueous solubility (>10 mg/mL) due to reduced hydrophobicity . Cyclopentane derivatives may have lower solubility due to the nonpolar ring.
- Stability : Cyclic structures often resist hydrolysis and oxidation better than linear counterparts. For example, N1,N1-dimethylpropane-1,3-diamine derivatives retain stability under accelerated testing , but cyclopentane analogs may offer further enhancements (data pending).
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